Monosodium phosphate

Overview

Description

Monosodium phosphate (MSP, NaH₂PO₄) is an inorganic phosphate salt derived from phosphoric acid. It exists as a white crystalline powder and is highly soluble in water. MSP is widely used in industrial, agricultural, and food applications due to its buffering capacity, acidity regulation, and phosphorus bioavailability. Key applications include:

- Water Treatment: Corrosion control and scale inhibition when blended with polyphosphates .

- Food Industry: Emulsifier, pH stabilizer, and preservative in processed foods .

- Agriculture: Granulated fertilizer and animal feed additive for phosphorus supplementation .

- Laboratory Use: Preparation of phosphate buffer solutions (pH 7.4) in combination with disodium phosphate (DSP) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monosodium phosphate is typically synthesized by the partial neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The reaction can be represented as follows: [ \text{H₃PO₄} + \text{NaOH} \rightarrow \text{NaH₂PO₄} + \text{H₂O} ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting phosphoric acid with a sodium source under controlled conditions. The process involves dissolving the reactants in water, followed by crystallization to obtain the desired product. The compound can exist in anhydrous form or as monohydrate and dihydrate, depending on the hydration level .

Chemical Reactions Analysis

Types of Reactions: Monosodium phosphate undergoes various chemical reactions, including:

Thermal Decomposition: Heating this compound above 169°C results in the formation of disodium pyrophosphate (Na₂H₂P₂O₇) and water: [ 2 \text{NaH₂PO₄} \rightarrow \text{Na₂H₂P₂O₇} + \text{H₂O} ]

Further Heating: At 550°C, it forms anhydrous trisodium trimetaphosphate (Na₃P₃O₉): [ 3 \text{NaH₂PO₄} \rightarrow \text{Na₃P₃O₉} + 3 \text{H₂O} ]

Common Reagents and Conditions: this compound reacts with ammonium chloride (NH₄Cl) and ammonium hydroxide (NH₄OH) to detect the presence of magnesium ions in salts. The formation of a white precipitate indicates the presence of magnesium ions .

Major Products: The major products formed from the thermal decomposition of this compound include disodium pyrophosphate and trisodium trimetaphosphate .

Scientific Research Applications

Buffering Agent

MSP is widely used as a buffering agent in biochemical and molecular biology applications. It helps maintain the pH of solutions, which is crucial for enzyme activity and stability in various experiments.

Table 1: Buffering Capacity of Monosodium Phosphate

| pH Range | Buffering Capacity (mM) |

|---|---|

| 6.0 | 10 |

| 7.0 | 15 |

| 8.0 | 12 |

Cell Culture

In cell culture, MSP serves as a nutrient source and pH regulator, particularly in the cultivation of insect and plant cells. Its role in maintaining osmotic balance is vital for cell viability and growth.

Case Study: Cell Viability in Culture

A study demonstrated that the inclusion of MSP in the growth medium significantly improved the viability of insect cells compared to controls without MSP. The cell survival rate increased by approximately 30% over a 72-hour period .

Laxative Use

MSP is commonly employed as an osmotic laxative for bowel preparation before medical procedures. It works by drawing water into the intestines, facilitating bowel movements.

Case Study: Efficacy in Bowel Cleansing

A clinical trial involving patients undergoing colonoscopy found that those treated with MSP-based solutions experienced effective bowel cleansing with minimal side effects. The study highlighted a significant reduction in preparation time compared to traditional methods .

Fertilizer Component

MSP is utilized in agriculture as a phosphorus source in fertilizers, promoting plant growth and improving crop yields.

Table 2: Nutrient Composition of this compound Fertilizers

| Nutrient | Concentration (%) |

|---|---|

| Nitrogen (N) | 0 |

| Phosphorus (P) | 22 |

| Potassium (K) | 0 |

Soil Amendment

In addition to its use in fertilizers, MSP can enhance soil structure and nutrient availability, making it beneficial for sustainable farming practices.

Food Additive

MSP serves as a food additive for regulating acidity and enhancing flavor in processed foods.

Case Study: Impact on Food Preservation

Research indicates that foods treated with MSP exhibit extended shelf life due to its ability to inhibit microbial growth. A study on processed meats showed a reduction in spoilage organisms when MSP was included in the formulation .

Mechanism of Action

The mechanism of action of monosodium phosphate is primarily based on its ability to dissociate into sodium and dihydrogen phosphate ions in aqueous solutions. This dissociation allows it to act as a buffering agent, maintaining pH stability in various chemical and biological systems. In the intestines, it acts osmotically by drawing water into the lumen, which helps soften the stool and facilitate bowel movements .

Comparison with Similar Compounds

Comparison with Similar Phosphate Compounds

Chemical Structure and Ionization Behavior

MSP ionizes in water to produce Na⁺ and H₂PO₄⁻ ions, whereas related phosphates exhibit distinct dissociation patterns:

| Compound | Formula | Primary Ions in Solution | Key Functional Role |

|---|---|---|---|

| Monosodium phosphate (MSP) | NaH₂PO₄ | Na⁺, H₂PO₄⁻ | Acidic buffer, P donor |

| Disodium phosphate (DSP) | Na₂HPO₄ | Na⁺, HPO₄²⁻ | Basic buffer, P donor |

| Monocalcium phosphate (MCP) | Ca(H₂PO₄)₂ | Ca²⁺, H₂PO₄⁻ | Fertilizer, fast P release |

| Dicalcium phosphate (DCP) | CaHPO₄ | Ca²⁺, HPO₄²⁻ | Animal feed, slow P release |

Key Insight : The ionization state (H₂PO₄⁻ vs. HPO₄²⁻) determines buffering capacity and reactivity. For instance, DSP’s HPO₄²⁻ ions are more effective in forming carbonated apatite coatings than MSP’s H₂PO₄⁻ ions .

Bioavailability in Animal Nutrition

MSP exhibits superior phosphorus digestibility compared to calcium-based phosphates:

| Compound | Apparent Digestibility (%) | True Total Tract Digestibility (%) | Study Reference |

|---|---|---|---|

| This compound | 58.65–98 | 98 | |

| Monocalcium phosphate | 29.82–95 | 89–95 | |

| Dicalcium phosphate | – | 88 |

Implications: MSP’s high bioavailability makes it a preferred choice in animal feed, particularly for monogastric livestock. In contrast, calcium phosphates (MCP, DCP) are less digestible due to interactions with dietary calcium .

Health and Regulatory Considerations

- Phosphate Absorption: Inorganic phosphorus from MSP is absorbed at ~70% efficiency in humans, raising concerns about hyperphosphatemia in chronic kidney disease (CKD) patients .

- Regulatory Challenges: Stricter environmental regulations in Europe and North America favor alternatives like ammonium phosphate, impacting MSP’s market growth .

Market Dynamics and Alternatives

Biological Activity

Monosodium phosphate (MSP), a sodium salt of phosphoric acid, is widely recognized for its various biological activities and applications in both clinical and agricultural settings. This article explores the biological activity of this compound, highlighting its pharmacological effects, nutritional significance, and implications in various case studies.

1. Pharmacological Effects

This compound has been studied for its potential therapeutic benefits, particularly in myocardial protection and cancer treatment.

1.1 Myocardial Protection

A study investigated the myocardial protective effects of liquid sodium phosphocreatine during cardiac arrest in infants undergoing extracorporeal circulation surgery. The results indicated that infants treated with liquid sodium phosphocreatine exhibited significantly lower myocardial enzyme levels postoperatively compared to those receiving conventional potassium-based solutions. Specifically, enzyme indexes were consistently lower at multiple time points (3, 6, 12, and 24 hours), suggesting enhanced cardiac protection and recovery in the observation group (P < 0.05) .

1.2 Antitumor Activity

Research on a related compound, 6,7-methylenedioxyquinolin-4-one this compound (CHM-1-P-Na), demonstrated promising antitumor activity. This compound showed significant effects on tumor cell enzymes without adversely affecting normal biological functions. In a xenograft model involving SKOV-3 cells, it was found that the compound induced apoptosis in breast carcinoma cells through mechanisms involving cyclin B1 accumulation and mitotic spindle checkpoint proteins .

2. Nutritional Significance

This compound plays a crucial role in maintaining phosphorus homeostasis in various organisms.

2.1 Phosphorus Supplementation in Aquaculture

In aquaculture, this compound has been evaluated as a dietary supplement for juvenile shrimp (Litopenaeus vannamei). A comparative study showed that shrimp fed diets supplemented with this compound exhibited better growth performance and nutrient digestibility than those on a control diet deficient in phosphorus. The apparent phosphorus digestibility coefficient was notably higher at 88.2% for MSP compared to other inorganic phosphates .

2.2 Effects on Plasma Phosphate Levels

Another study assessed the impact of oral administration of this compound on plasma phosphate concentrations in animals. The results indicated rapid increases in plasma phosphate levels within one hour of administration, reaching peak levels after approximately seven hours. This rapid absorption underscores its effectiveness as a phosphorus source .

3. Case Studies and Research Findings

Various case studies provide insights into the biological activity of this compound across different contexts.

4. Conclusion

This compound exhibits significant biological activities that extend beyond basic nutritional roles to include therapeutic applications in medicine and aquaculture. Its ability to enhance myocardial protection and support growth in aquatic species highlights its multifaceted importance in biological systems. Ongoing research is essential to further elucidate its mechanisms of action and optimize its applications across various fields.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of monosodium phosphate for high-purity yields in laboratory settings?

- Methodological Answer: this compound is synthesized via neutralization of phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Key variables include:

- Molar ratio control (1:1 for H₃PO₄:NaOH to avoid disodium phosphate formation) .

- Crystallization conditions (e.g., temperature, agitation) to isolate NaH₂PO₄ crystals from slurry .

- Dehydration in rotary kilns for anhydrous forms .

Q. What analytical techniques are recommended for assessing this compound purity in laboratory settings?

- Methodological Answer:

- Titrimetric assays: Standardized methods from pharmacopeial guidelines (e.g., USP/NF) using redox indicators .

- Chromatography: HPLC with phosphate-based mobile phases (e.g., 20 mM NaH₂PO₄, pH 7.6) to detect impurities .

- Spectroscopy: FTIR or NMR to verify structural integrity .

Q. How should this compound solutions be standardized for use as buffers in biochemical assays?

- Methodological Answer:

- Buffer preparation: Dissolve NaH₂PO₄ in ultrapure water, adjust pH with NaOH, and filter through 0.45-µm membranes to remove particulates .

- Validation: Measure ionic strength and pH stability under experimental conditions (e.g., temperature, ionic interference) .

Advanced Research Questions

Q. How can phase diagrams resolve discrepancies in this compound solubility data under varying temperatures?

- Methodological Answer:

- Phase diagram analysis: The NaH₂PO₄–H₂O system exhibits peritectic transitions (e.g., NaH₂PO₄·2H₂O ↔ NaH₂PO₄·H₂O at 35°C) .

- Experimental validation: Use controlled solubility trials with Extended UNIQUAC models to predict equilibrium curves .

- Implications: Crystallization protocols must account for hydrate stability to ensure reproducibility in material synthesis .

Q. What strategies are effective for extrapolating toxicological data from phosphate compounds to this compound?

- Methodological Answer:

- Systematic reviews: Conduct PubMed searches using MeSH terms (e.g., "phosphates/toxicology" + "infant formula") to identify class-specific data .

- In vitro models: Use renal cell lines to assess phosphate homeostasis effects, contextualizing results with regulatory thresholds (e.g., EFSA guidelines) .

- Limitations: Address interspecies variability and dose-response differences when extrapolating from organophosphate studies .

Q. How can electrochemical methods elucidate this compound's role in corrosion inhibition mechanisms?

- Methodological Answer:

- Electrochemical impedance spectroscopy (EIS): Measure charge-transfer resistance in metal alloys treated with NaH₂PO₄/polyphosphate blends .

- Surface analysis: Use SEM-EDS to map phosphate deposition on corroded surfaces .

- Synergistic effects: Compare inhibition efficiency of NaH₂PO₄ alone vs. blended formulations (per AWWA standards for water treatment) .

Q. Data Contradiction Analysis

Q. How to reconcile conflicting reports on this compound's shelf life under varying storage conditions?

- Methodological Answer:

- Stability trials: Conduct accelerated aging studies (e.g., 40°C/75% RH) with periodic purity assays (HPLC, Karl Fischer titration) .

- Documented thresholds: Shelf life of 24 months applies only to anhydrous NaH₂PO₄ stored in airtight, low-humidity environments . Hydrated forms (e.g., NaH₂PO₄·2H₂O) may degrade faster due to deliquescence .

Properties

IUPAC Name |

sodium;dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPJDKMHJJGVTQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

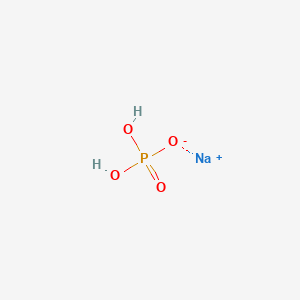

OP(=O)(O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NaH2PO4, H2NaO4P | |

| Record name | monosodium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Monosodium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7632-05-5 (Parent), Array | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7035222 | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.977 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Other Solid; Dry Powder, Pellets or Large Crystals; Liquid; NKRA; Other Solid; Pellets or Large Crystals, A white odourless, slightly deliquescent powder, crystals or granules, Colorless or white solid; Slightly hygroscopic; [Hawley] White powder; [MSDSonline] | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Sodium phosphate, monobasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7104 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Freely soluble in water. Insoluble in ethanol or ether, White, hygroscopic crystals. Decomp at 100 °C. Solubility: 94.9 g/100 g water at 25 °C. Insoluble in ethanol. /Sodium dihydrogen phosphate monohydrate/, In water, 85 g/100 mL | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MONOSODIUM PHOSPHATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2360 kg/cu m, Large, transparent crystals. ... density 2.040. Very soluble in water; insoluble in alcohol; pH of 1% solution 4.4-4.5 /Sodium dihydrogen phosphate monohydrate/ | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, monoclinic crystals, White crystalline powder | |

CAS No. |

7558-80-7, 7632-05-5, 89140-32-9 | |

| Record name | Sodium phosphate monobasic | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007558807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Monosodium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dihydrogenorthophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphoric acid, sodium salt (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | sodium dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHATE, MONOBASIC, ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KH7I04HPUU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes at 75, 200 °C (decomposes) | |

| Record name | Sodium phosphate, monobasic | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09449 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SODIUM DIHYDROGEN PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/738 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.